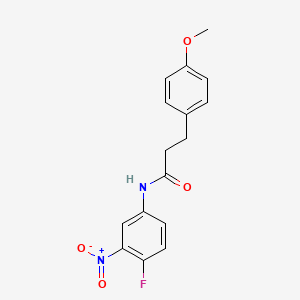![molecular formula C15H12FN3O3S B5786599 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide, also known as FNPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FNPA is a member of the thiosemicarbazone family of compounds, which have been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
作用机制
The mechanism of action of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis and repair, which is overexpressed in many cancer cells. This compound also inhibits the NF-κB signaling pathway, which plays a key role in inflammation and cancer growth.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several potential future directions for research on N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide. One area of interest is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosing and administration of this compound in animal models and clinical trials. Another area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which will be important for the development of safe and effective therapeutic agents.
合成方法
The synthesis of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide involves the reaction of 2-fluoro-5-nitroaniline with thiosemicarbazide, followed by acylation with phenylacetyl chloride. The resulting compound is then purified by recrystallization to obtain this compound in high purity. This method has been optimized to produce this compound in high yield and purity, making it suitable for further research.
科学研究应用
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide has been extensively studied for its potential therapeutic applications, including its anti-tumor and anti-inflammatory properties. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes.
属性
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c16-12-7-6-11(19(21)22)9-13(12)17-15(23)18-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIYKBXUUWWMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)


![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5786575.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B5786593.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5786611.png)

![1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5786619.png)
